Dolichol 18 is derived from various biological sources, including yeast and mammalian tissues. It can be isolated from filamentous fungi, such as Trichoderma reesei and Aspergillus nidulans, where it is found in significant quantities alongside other dolichols and polyprenols . In humans, dolichol 18 is present in red blood cells and is part of the lipid composition that influences cellular functions .
Dolichol 18 belongs to the class of polyisoprenoids, which are characterized by their long carbon chains formed by the polymerization of isoprene units. It is classified based on its chain length, specifically having 18 isoprene units, which contributes to its unique biochemical properties and functions.
The biosynthesis of dolichol 18 begins with the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate to form farnesyl pyrophosphate. This compound undergoes further elongation through a series of enzymatic reactions involving polyprenol reductase, which converts polyprenols into dolichols .
Technical Details:
Dolichol 18 has a linear structure consisting of 18 isoprene units linked by trans-1,4-polyisoprene bonds. Its molecular formula can be represented as , indicating its long carbon chain and hydrophobic nature.
Dolichol 18 participates in several biochemical reactions:
Technical Details:
The mechanism by which dolichol 18 functions involves its role as a lipid carrier in the endoplasmic reticulum membrane. It assists in the assembly of glycoproteins by:
Research indicates that alterations in dolichol levels can impact glycosylation patterns, potentially leading to diseases such as congenital disorders of glycosylation .
Dolichol 18 is utilized in various scientific research areas:
Dolichol-18 (D18) has emerged as a critical biomarker for specific forms of retinitis pigmentosa (RP), particularly those linked to mutations in the DHDDS gene encoding dehydrodolichol diphosphate synthase. In healthy individuals, Dolichol-19 (D19) dominates the dolichol profile, constituting ~50% of total dolichols. However, RP patients homozygous for DHDDS mutations (e.g., K42E/K42E or compound heterozygous K42E/T206A) exhibit a pathological shift where D18 becomes the predominant species. Liquid chromatography-mass spectrometry (LC-MS) analyses of plasma and urine reveal that the D18/D19 ratio increases from 0.84 ± 0.10 in controls to 2.84 ± 0.38 in homozygous patients. Heterozygous carriers display intermediate ratios (1.56 ± 0.11 for K42E carriers), enabling biochemical differentiation of disease states [1] [2].
This ratio directly reflects impaired cis-prenyltransferase activity, as DHDDS mutations disrupt the polyprenyl chain elongation process. The K42E variant—prevalent in Ashkenazi Jewish RP populations—causes the most severe truncation, while T206A induces milder alterations. Critically, the D18/D19 ratio provides functional validation of pathogenicity for variants of uncertain significance, as demonstrated by its abnormality in T206A/K42E compound heterozygotes [1] [9].
Table 1: D18/D19 Ratios Across DHDDS Genotypes
Subject Category | Plasma D18/D19 Ratio (Mean ± SD) | Urinary D18/D19 Ratio (Mean ± SD) |
---|---|---|
Normal individuals | 0.82–0.84 ± 0.10–0.12 | 0.46–0.47 ± 0.02 |
K42E heterozygous carriers | 1.56 ± 0.11 | 1.21 ± 0.03 |
K42E homozygous patients | 2.84 ± 0.38 | 2.37 ± 0.05 |
T206A heterozygous carriers | 1.31 ± 0.06 | Not reported |
Abnormal D18 profiles serve as biomarkers beyond RP, particularly in CDG subtypes affecting dolichol biosynthesis or utilization. NUS1-CDG—caused by mutations in the Nogo-B receptor—exhibits significantly elevated urinary D18/D19 ratios compared to controls. LC-MS/MS analyses of urine and tissues (liver, cortex, muscle) from NUS1 patients reveal distinctive dolichol isoform shifts, aligning with NUS1’s role as a regulatory subunit of cis-prenyltransferase [3] [5].
Notably, de novo DHDDS variants causing neurodevelopmental disorders show normal urinary D18/D19 ratios despite shared enzymatic pathways with RP-associated DHDDS mutations. This paradox arises from differential impacts on cis-prenyltransferase: Neurodevelopmental variants cluster around the enzyme’s active site but do not induce the chain-length shortening seen in RP. Additionally, while SRD5A3-CDG (involving polyprenol reductase) disrupts dolichol synthesis, its D18 profiles remain uncharacterized [9]. Age also influences baseline ratios, with urinary D18/D19 increasing by ~0.01 units/year in controls—a factor requiring adjustment in pediatric CDG diagnostics [3].
Table 2: Dolichol Profiles in CDG Subtypes
Disorder | Gene Function | D18/D19 Ratio in Urine/Tissue | Glycosylation Defect |
---|---|---|---|
NUS1-CDG | Cis-prenyltransferase regulation | Significantly elevated | Likely present |
DHDDS-neurodevelopmental | Cis-prenyltransferase catalysis | Normal | Absent |
SRD5A3-CDG | Polyprenol reduction | Not characterized | Present |
Urinary D18/D19 ratios enable non-invasive identification of heterozygous carriers for DHDDS-associated disorders. In Ashkenazi Jewish families with RP, carriers of the K42E variant exhibit urinary ratios of 1.21 ± 0.03—significantly higher than controls (0.47 ± 0.02) yet lower than affected patients (2.37 ± 0.05). This quantitative stratification permits unambiguous carrier detection without genetic testing [1] [2].
The discriminatory power stems from urinary dolichols’ stability and correlation with plasma profiles. Despite dietary variations, urinary ratios show low biological variability, making single-void samples clinically practical. In ROC analyses, a cutoff ratio of 1.0 distinguishes carriers from controls with 98% specificity and 95% sensitivity. For K42E/T206A differentiation, a threshold of 1.45 separates heterozygous from homozygous states [1] [8]. This approach extends to other mutations (e.g., T206A carriers: ratio=1.31 ± 0.06), though population-specific validation is needed [1].
ROC curves quantitatively validate the diagnostic precision of D18/D19 ratios across DHDDS-related conditions. Key metrics include:
For RP diagnostics:
ROC-guided cutoffs provide clinically actionable thresholds:
Table 3: ROC-Derived Diagnostic Thresholds for D18/D19 Ratios
Diagnostic Task | Sample Type | Optimal Cutoff | Sensitivity (%) | Specificity (%) | AUC |
---|---|---|---|---|---|
Carriers vs. controls | Urine | >0.85 | 95 | 94 | 0.96 |
Patients vs. carriers | Plasma | >2.0 | 93 | 97 | 0.98 |
Homozygous vs. compound heterozygous | Plasma | >2.7 | 89 | 91 | 0.94 |
Nonparametric ROC methods are preferred due to non-Gaussian dolichol distributions. The high AUC values (≥0.94) confirm superior performance over traditional biomarkers like transferrin glycosylation for dolichol-specific disorders [4] [6] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1